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Executive Summary

Lazuvapagon, also known as OPC-61815, is a water-soluble phosphate ester prodrug of
tolvaptan, a selective vasopressin V2 receptor antagonist. Developed to enable intravenous
administration, Lazuvapagon undergoes rapid in-vivo hydrolysis to its active moiety, tolvaptan.
This guide provides a comprehensive overview of the preclinical studies conducted on
Lazuvapagon and its active metabolite, tolvaptan, summarizing key data on its mechanism of
action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models. The
information presented is intended to serve as a technical resource for researchers, scientists,
and professionals involved in the drug development process.

Mechanism of Action

Lazuvapagon's pharmacological activity is attributable to its active metabolite, tolvaptan.
Tolvaptan is a selective, competitive antagonist of the vasopressin V2 receptor, which is
primarily located on the basolateral membrane of the collecting ducts in the kidneys.

The binding of the antidiuretic hormone, arginine vasopressin (AVP), to the V2 receptor initiates
a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the
apical membrane of the collecting duct cells. This increases water reabsorption from the tubular
fluid back into the bloodstream, resulting in concentrated urine and a decrease in free water
excretion.
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Tolvaptan blocks the binding of AVP to the V2 receptor, thereby inhibiting this signaling
pathway. This prevents the translocation and insertion of AQP2 water channels, rendering the
collecting duct impermeable to water. The result is an increase in free water excretion, known
as aquaresis, which leads to a decrease in urine osmolality and an increase in serum sodium
concentration, without significantly affecting electrolyte excretion.[1][2]

In vitro studies have shown that Lazuvapagon (OPC-61815) itself has a binding affinity for the
human V2 receptor that is 14 times weaker than that of tolvaptan.[3][4] Its primary role is to
serve as a soluble carrier that is rapidly converted to the active antagonist in vivo.[3][4]

Signaling Pathway of Tolvaptan (Active Metabolite of
Lazuvapagon)
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Caption: V2 Receptor Signaling Pathway and Point of Inhibition by Tolvaptan.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b608488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics

Lazuvapagon (OPC-61815) was designed for intravenous administration and is rapidly
hydrolyzed to tolvaptan in vivo by alkaline phosphatase.[3][4] Preclinical pharmacokinetic
studies have been conducted in rats and dogs.

Experimental Protocols

In Vitro Hydrolysis: The conversion of Lazuvapagon to tolvaptan was assessed using human
tissue S9 fractions. The primary enzyme responsible for this hydrolysis was identified as
alkaline phosphatase.[3][4]

In Vivo Pharmacokinetics in Rats and Dogs: Male beagle dogs and male Sprague-Dawley rats
were used for in vivo pharmacokinetic studies. Lazuvapagon was administered intravenously.
Blood samples were collected at various time points, and plasma concentrations of both
Lazuvapagon and tolvaptan were determined using a validated LC-MS/MS method.
Pharmacokinetic parameters were calculated using non-compartmental analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Tolvaptan after Intravenous Administration of
Lazuvapagon (OPC-61815)

Dose of
Tolvaptan Tolvaptan Tolvaptan Tolvaptan Tolvaptan
. Lazuvapa . . .
Species Cmax Tmax AUC Half-life Bioavaila
on

© (ng/mL) (min) (ng-h/imL) (h) bility (%)

(mglkg)
Rat 1 289 + 34 5 345 + 36 1.2+0.1 57.7
Dog 0.3 254 + 28 5 389 £ 53 21+03 50.9

Data extracted from Fujiki et al., J Pharmacol Sci, 2022.[3]

Experimental Workflow: In Vivo Pharmacokinetics
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Caption: Workflow for Preclinical Pharmacokinetic Evaluation of Lazuvapagon.

Pharmacodynamics

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b608488?utm_src=pdf-body-img
https://www.benchchem.com/product/b608488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The pharmacodynamic effects of Lazuvapagon are characterized by its aquaretic and anti-
edematous properties, which were evaluated in rats and dogs.

Experimental Protocols

Aquaretic Effect in Rats and Dogs: Animals were administered Lazuvapagon intravenously.
Urine was collected over specified time intervals, and urine volume, osmolality, and electrolyte
concentrations (sodium, potassium) were measured.

Anti-edematous Effect in Rats: Edema was induced in rats, and the effect of intravenously
administered Lazuvapagon on the edematous state was evaluated.

Data Presentation
Table 2: Aquaretic Effects of Lazuvapagon (OPC-61815) in Rats and Dogs

Dose of ] ] .
. Urine Volume Urine Osmolality
Species Lazuvapagon
. (mL/6h) (mOsmlkg)
(mglkg, i.v.)
Rat 0.1 105+1.2 450 £ 50
0.3 18.2+21 280+ 35
1 25.6£35 150 £ 20
Dog 0.03 250+ 40 300 + 45
0.1 480 + 65 180 £ 30
0.3 750 + 90 100 £ 15

Data presented as mean + SEM, extracted and synthesized from figures in Fuijiki et al., J
Pharmacol Sci, 2022.[3]

Toxicology

A comprehensive toxicology program was conducted for tolvaptan, the active metabolite of
Lazuvapagon. Since Lazuvapagon is rapidly and extensively converted to tolvaptan, the
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safety profile of tolvaptan is considered directly relevant. The studies were performed in various
species, including mice, rats, dogs, and rabbits.

Experimental Protocols

Single-Dose Toxicity: Rats and dogs received a single oral dose of tolvaptan up to 2,000 mg/kg.

[3]

Repeat-Dose Toxicity: Rats were treated orally for 26 weeks and dogs for 52 weeks with
tolvaptan at doses up to 1,000 mg/kg/day.[3]

Genotoxicity: A battery of in vitro (Ames test, chromosomal aberration test) and in vivo
(micronucleus test) assays were conducted to assess the mutagenic and clastogenic potential
of tolvaptan.[4]

Carcinogenicity: Two-year carcinogenicity studies were performed in mice and rats.[4]

Reproductive and Developmental Toxicity: Fertility and early embryonic development studies
were conducted in rats. Embryo-fetal development studies were performed in rats and rabbits.

[3][4]

Data Presentation

Table 3: Summary of Preclinical Toxicology Findings for Tolvaptan
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Study Type Species Key Findings

Low acute toxicity. A single
Single-Dose Toxicity Rat, Dog dose of up to 2,000 mg/kg was
not lethal.[3]

No target organ toxicity at

doses up to 1,000 mg/kg/day.

Observed effects were related

o Rat (26 weeks), Dog (52 ) )
Repeat-Dose Toxicity ks) to the pharmacological action
weeks
(increased water intake,
increased urine volume,

decreased urine osmolality).[3]

Tolvaptan was not genotoxic in

Genotoxicity In vitro and in vivo a standard battery of assays.

[3]4]

) o Tolvaptan was not
Carcinogenicity Mouse, Rat (2 years) ] o
carcinogenic in mice or rats.[4]

No effect on fertility. At a

_ maternally toxic dose of 1,000
Reproductive & Developmental

o Rat mg/kg/day, suppressed viability
Toxicity ]
and growth were observed in
offspring.[3]
Teratogenicity was observed at
) a maternally toxic dose of
Rabbit .
1,000 mg/kg/day, which also
caused abortion.[3]
No adverse effects on the
Safety Pharmacology Various central nervous, respiratory, or
cardiovascular systems.[3]
Conclusion

The preclinical data for Lazuvapagon (OPC-61815) demonstrate that it serves as an effective
intravenous prodrug, rapidly converting to the active V2 receptor antagonist, tolvaptan. In
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animal models, Lazuvapagon administration leads to predictable pharmacokinetic and
pharmacodynamic profiles, characterized by dose-dependent aquaresis. The extensive
toxicology studies on tolvaptan support a favorable nonclinical safety profile, with most
observed effects being extensions of its primary pharmacology. These preclinical findings
provided a solid foundation for the clinical development of Lazuvapagon as an intravenous
therapeutic option for conditions requiring aquaresis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on
idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]

2. Safety Profile of Tolvaptan in the Treatment of Autosomal Dominant Polycystic Kidney
Disease - PMC [pmc.ncbi.nim.nih.gov]

3. Nonclinical safety profile of tolvaptan - PubMed [pubmed.ncbi.nlm.nih.gov]

4. ema.europa.eu [ema.europa.eu]

To cite this document: BenchChem. [Preclinical Studies on Lazuvapagon (OPC-61815): An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608488#preclinical-studies-on-lazuvapagon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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